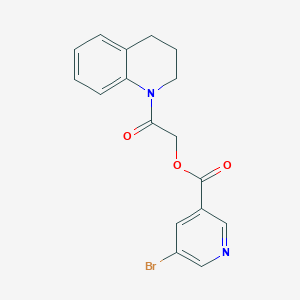
2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.
Applications De Recherche Scientifique
Directing Groups for C-H Bond Functionalization
1-Aminopyridinium ylides, which share structural motifs with the compound , have been identified as efficient directing groups for the palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This functionality depends on the substitution at the pyridine moiety, allowing for selective functionalization of primary C-H bonds. A cyclopalladated intermediate was isolated and characterized, indicating the compound's potential in synthetic organic chemistry, particularly in the modification and synthesis of complex organic molecules (Le, Nguyen, & Daugulis, 2019).
Anticancer Agents
Compounds with a 2-oxoquinoline structure, akin to the one being inquired about, have been synthesized and evaluated for antitumor activities against various cancer cell lines. These compounds exhibited moderate to high levels of antitumor activities, with certain derivatives showing potent inhibitory activities comparable to standard drugs. This highlights the potential application of similar compounds in the discovery and development of new anticancer agents (Fang et al., 2016).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds containing 2-oxo-1,2-dihydroquinoline structures have been extensively studied. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. Their synthesis often involves multi-step reactions, and their structures are confirmed using advanced spectroscopic methods. Such research underpins the importance of these compounds in the development of new materials and therapeutic agents (Ukrainets et al., 2005).
Nonlinear Optical (NLO) Properties
Studies on heteroannulated chromone derivatives, closely related to the compound , have been conducted to investigate their electronic structure and nonlinear optical properties. These compounds show promise for applications in materials science, particularly in the development of materials with specific optical properties. Through detailed DFT calculations and spectral analyses, insights into their potential applications in photonic and electronic devices are gained (Halim & Ibrahim, 2017).
Propriétés
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c18-14-8-13(9-19-10-14)17(22)23-11-16(21)20-7-3-5-12-4-1-2-6-15(12)20/h1-2,4,6,8-10H,3,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVPSMNASCKFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)
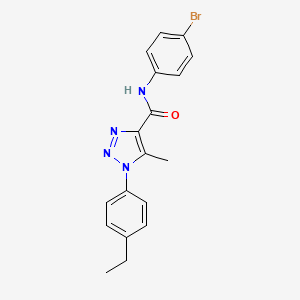

![3-[(2-Carboxyethyl)carbamoyl]propanoic acid](/img/structure/B2715131.png)
![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2715132.png)
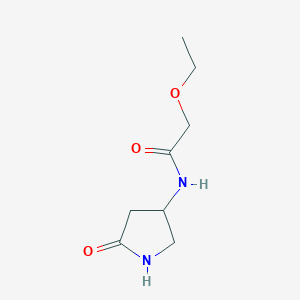
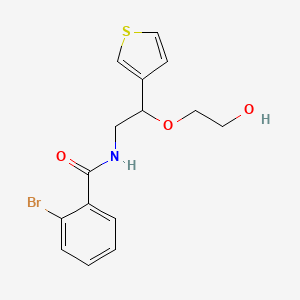

![1-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B2715139.png)
![N-Ethyl-N-[2-[4-(2-methylbenzimidazol-1-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2715141.png)

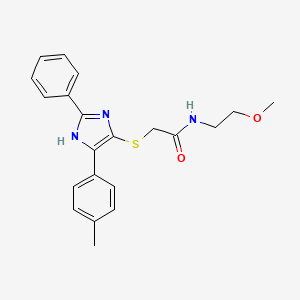
![5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2715146.png)
![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2715147.png)